molecular formula C9H7NOS2 B1598027 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde CAS No. 499770-66-0

5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde

Cat. No. B1598027
M. Wt: 209.3 g/mol
InChI Key: OTEBKLSFEFZNAG-UHFFFAOYSA-N
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Description


  • 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde is a chemical compound with the molecular formula C<sub>9</sub>H<sub>7</sub>NO<sub>S</sub>.

  • It belongs to the class of thiazole derivatives and contains both a thiazole ring and an aldehyde functional group.




Scientific Research Applications

Synthesis and Material Chemistry

5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde and its derivatives are primarily used in the synthesis of various organic compounds. For instance, in the study of the synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles, substituted thiophene-2-carbaldehydes were utilized to synthesize symmetrically substituted thiazolo[5,4-d]thiazoles (Tokárová & Biathová, 2018). These compounds are significant in material chemistry due to their UV-Vis and fluorescence properties, although they exhibit limited solubility in most organic solvents.

Antimicrobial and Antitumor Applications

Compounds derived from 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde have shown potential in antimicrobial and antitumor applications. A study on the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents revealed that certain thiazole derivatives exhibit significant antibacterial and antimalarial activities (Bansal et al., 2020). Additionally, another research involving 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives demonstrated antitumor activities, with one derivative showing superior efficacy compared to reference drugs (Matiichuk et al., 2020).

Fluorescent Sensing

Derivatives of 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde are used in the development of fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and found to be an effective fluorescent sensor for ferric ions, with minimal interference from other metal ions (Zhang et al., 2016).

Photophysical Properties and Molecular Aggregation

Studies have also focused on the photophysical properties and molecular aggregation of thiazole derivatives. Research on solvent effects on molecular aggregation in related thiazole compounds highlighted the influence of solvent type on fluorescence properties and molecular interactions (Matwijczuk et al., 2016).

properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBKLSFEFZNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380106
Record name 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde

CAS RN

499770-66-0
Record name 5-(2-Methyl-4-thiazolyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Le Rouzic, J Fix, R Vinck, S Kappler-Gratias… - 2023 - preprints.org
Human respiratory syncytial virus (hRSV) is the most common cause of bronchiolitis and pneumonia in new-borns, with all children being infected before the age of two. Reinfections …
Number of citations: 3 www.preprints.org

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